molecular formula C15H16N2O2S B8583086 N-(9-ethylcarbazol-3-yl)methanesulfonamide

N-(9-ethylcarbazol-3-yl)methanesulfonamide

Cat. No.: B8583086
M. Wt: 288.4 g/mol
InChI Key: REKQMWDTGFOUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethylcarbazol-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)methanesulfonamide

InChI

InChI=1S/C15H16N2O2S/c1-3-17-14-7-5-4-6-12(14)13-10-11(8-9-15(13)17)16-20(2,18)19/h4-10,16H,3H2,1-2H3

InChI Key

REKQMWDTGFOUNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9-Ethyl-9H-carbazol-3-ylamine (210 mg, 1 mmol) and pyridine (105 μl, 1.3 mmol) in CH2Cl2 (8 ml) at room temperature was added methanesulfonyl chloride (85 μl, 1.1 mmol). After stirring overnight the reaction mixture was diluted with CH2Cl2 and washed with saturated aq. NaHCO3 and brine, then the organic layer dried (Na2SO4) and concentrated to afford the crude product. Chromatographic purification (silica, CH2Cl2) afforded the desired product as a pale yellow solid (203 mg, 70% yield).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
105 μL
Type
reactant
Reaction Step One
Quantity
85 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

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